molecular formula C18H19N3O3 B7718864 N-(2,4-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

N-(2,4-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7718864
M. Wt: 325.4 g/mol
InChI Key: KCZGJBJQPSGIPL-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as DMFOB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been reported to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

N-(2,4-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2,4-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide also inhibits the activity of protein kinase C (PKC), a signaling molecule involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been reported to reduce oxidative stress and inflammation, which are implicated in various diseases.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in water and instability under certain conditions can pose challenges for its use in experiments.

Future Directions

N-(2,4-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has shown promising results in preclinical studies, and there is a need for further research to elucidate its full potential. Some of the future directions for N-(2,4-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide research include investigating its efficacy in animal models of various diseases, optimizing its synthesis method to improve its stability and solubility, and exploring its potential as a drug candidate.

Synthesis Methods

N-(2,4-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized through a multi-step reaction process involving the condensation of furan-2-carboxylic acid and 2,4-dimethylphenylhydrazine to form 3-(furan-2-yl)-1-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine. This intermediate compound is then reacted with butanoyl chloride to yield N-(2,4-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-12-8-9-14(13(2)11-12)19-16(22)6-3-7-17-20-18(21-24-17)15-5-4-10-23-15/h4-5,8-11H,3,6-7H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZGJBJQPSGIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide

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